H-Cysteinol(4-MeBzl)
Description
Chiral Amino Alcohols: Versatile Synthetic Precursors
Chiral amino alcohols are a class of organic compounds that contain both an amine and a hydroxyl group attached to a chiral carbon framework. They are highly valued as versatile intermediates in organic synthesis. rsc.orgsciengine.com Their prevalence stems from their ready availability, as they can often be prepared by the chemical reduction of naturally occurring, enantiomerically pure α-amino acids. polyu.edu.hktandfonline.com
These bifunctional molecules serve several critical roles in synthesis:
Chiral Auxiliaries: They can be converted into "chiral auxiliaries," which are temporarily attached to a substrate to direct the stereochemical course of a reaction, after which they can be cleaved and recovered. tandfonline.com A prominent example is the formation of Evans oxazolidinones from 1,2-amino alcohols, which are widely used to control stereochemistry in aldol (B89426), alkylation, and acylation reactions. santiago-lab.com
Chiral Ligands: The nitrogen and oxygen atoms of amino alcohols can coordinate to metal centers, making them excellent candidates for chiral ligands in asymmetric catalysis. These ligands create a chiral environment around the metal, influencing the stereochemical outcome of reactions such as reductions and carbon-carbon bond formations. polyu.edu.hkacs.org
Chiral Scaffolds: They serve as foundational building blocks for the total synthesis of complex, biologically active molecules, including many pharmaceuticals and natural products. nih.govrsc.org
Table 1: Representative Chiral Amino Alcohols Derived from Natural Amino Acids
| Amino Alcohol | Parent Amino Acid | Structure | Primary Application |
|---|---|---|---|
| (S)-Alaninol | (S)-Alanine | Precursor for chiral ligands and auxiliaries | |
| (S)-Valinol | (S)-Valine | Precursor for Evans oxazolidinone auxiliaries | |
| (S)-Leucinol | (S)-Leucine | Ligand in asymmetric additions of organozincs | |
| (S)-Phenylalaninol | (S)-Phenylalanine | Precursor for chiral catalysts and auxiliaries |
Thiol Protection: The Role of the 4-Methylbenzyl Group
The thiol (sulfhydryl) group of cysteine is one of the most reactive functionalities among the proteinogenic amino acids. rsc.org Its high nucleophilicity makes it susceptible to undesired side reactions, such as oxidation and alkylation, during multi-step syntheses like solid-phase peptide synthesis (SPPS). rsc.orgbachem.comsigmaaldrich.com To prevent this, the thiol group must be "protected" by a temporary blocking group.
The concept of "orthogonality" is crucial in this context; an ideal protecting group strategy allows for the selective removal of one type of protecting group under a specific set of conditions while leaving other protecting groups intact. rsc.org This enables the precise and regioselective formation of disulfide bonds or site-specific modifications in complex molecules. rsc.org
The 4-methylbenzyl (4-MeBzl or p-MeBzl) group is a well-established protecting group for the cysteine thiol. thieme-connect.de It is a benzyl-type protector that exhibits considerable stability under the acidic conditions typically used to remove tert-butoxycarbonyl (Boc) groups and the basic conditions used to remove fluorenylmethyloxycarbonyl (Fmoc) groups in peptide synthesis. bachem.com However, it can be cleaved under harsher, specific conditions, most notably with strong acids like liquid hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.comgoogle.com More recent methods have also shown its lability to acids under oxidizing conditions at elevated temperatures. google.comgoogle.com This distinct stability profile allows it to be used orthogonally with more labile groups like the trityl (Trt) group. peptide.com
Table 2: Comparison of Common Cysteine Thiol Protecting Groups
| Protecting Group | Abbreviation | Typical Cleavage Conditions | Stability / Orthogonality Notes |
|---|---|---|---|
| Trityl | Trt | Mild acid (e.g., TFA), Iodine (I₂) sigmaaldrich.compeptide.com | Labile to standard cleavage cocktails in Fmoc-SPPS. sigmaaldrich.com Orthogonal to Acm, 4-MeBzl. peptide.com |
| Acetamidomethyl | Acm | Iodine (I₂), Mercury(II) salts, N-Chlorosuccinimide (NCS) sigmaaldrich.comnih.gov | Stable to both strong acid (HF) and base (piperidine). bachem.comsigmaaldrich.com Orthogonal to Trt, StBu. nih.gov |
| tert-Butyl | tBu | Strong acid (HF, TFMSA), Mercury(II) acetate (B1210297) sigmaaldrich.compeptide.com | Stable to I₂ and standard TFA cleavage, useful for post-synthesis modifications. peptide.com |
| 4-Methylbenzyl | 4-MeBzl | Strong acid (HF, TFMSA) peptide.comgoogle.com | Stable to standard TFA cleavage used in Boc-SPPS. bachem.com Orthogonal to Trt and Acm. |
| tert-Butylthio | StBu | Reducing agents (e.g., thiols, phosphines) sigmaaldrich.comrsc.org | Stable to acid. peptide.com Allows for selective on-resin deprotection under mild reducing conditions. rsc.org |
H-Cysteinol(4-MeBzl) thus emerges as a bifunctional chiral building block that synergistically combines the synthetic versatility of a 1,2-amino alcohol with the robust, yet selectively cleavable, protection of a thiol group, positioning it for strategic use in complex synthetic endeavors.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-[(4-methylphenyl)methylsulfanyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-9-2-4-10(5-3-9)7-14-8-11(12)6-13/h2-5,11,13H,6-8,12H2,1H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORIOJRHRGVUSU-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC[C@@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance in Asymmetric Synthetic Methodologies
Stereoselective Synthesis Approaches to H-Cysteinol(4-MeBzl)
The creation of the specific stereoisomer of cysteinol is fundamental. The two primary chiral centers, at the carbon bearing the amino group and the carbon bearing the hydroxyl group, demand highly stereoselective synthetic methods.
The synthesis of the cysteinol scaffold often begins with a corresponding cysteine derivative. The key transformation is the reduction of the carboxylic acid functionality to a primary alcohol without affecting the stereocenter.
Enantioselective ketone reductions are a cornerstone of asymmetric synthesis, converting prochiral ketones into chiral alcohols. wikipedia.org While cysteinol is typically derived from cysteine, related synthetic strategies might involve the enantioselective reduction of a β-keto sulfide (B99878) precursor. Catalytic systems, such as those employing oxazaborolidines (Corey-Bakshi-Shibata or CBS reduction), are widely used for the asymmetric reduction of ketones to alcohols with high enantiomeric excess. wikipedia.orgmdpi.com In a hypothetical route to a cysteinol derivative, an α-amino ketone could be reduced stereoselectively. More commonly, the synthesis starts from an enantiomerically pure α-amino acid.
The reduction of an N-protected, S-protected cysteine ester, such as N-Boc-S-(4-methylbenzyl)-L-cysteine methyl ester, to the corresponding alcohol (cysteinol) is a standard method. Reagents like lithium borohydride (B1222165) (LiBH₄) or a combination of sodium borohydride and lithium chloride (NaBH₄/LiCl) are effective for this transformation, as they selectively reduce the ester in the presence of other functional groups and their protecting guards. The inherent chirality of the starting cysteine derivative is preserved throughout this reduction process.
Table 1: Reagents for Reduction of Cysteine Esters to Cysteinol
| Precursor | Reducing Agent | Product | Key Feature |
|---|---|---|---|
| N-Boc-S-(4-MeBzl)-L-cysteine methyl ester | Lithium borohydride (LiBH₄) | N-Boc-H-Cysteinol(4-MeBzl) | Selective ester reduction |
The amination aspect is typically addressed by using an amino acid from the chiral pool as the starting material, which already contains the required amine functionality with the desired stereochemistry.
The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes. numberanalytics.comwikipedia.org L-cysteine and D-cysteine are prime examples of chiral pool starting materials, providing a straightforward route to enantiopure cysteinol derivatives. scielo.brunivie.ac.at
The synthesis of H-Cysteinol(4-MeBzl) typically starts with commercially available L-cysteine. The synthetic sequence involves:
Protection of the Amino Group: The amine is commonly protected with a Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) group.
Protection of the Thiol Group: The sulfhydryl group is then protected with the 4-methylbenzyl group.
Esterification: The carboxylic acid is often converted to an ester (e.g., methyl or ethyl ester) to facilitate the subsequent reduction.
Reduction: The ester is reduced to a primary alcohol to yield the cysteinol backbone.
Deprotection: The N-terminal protecting group can be removed if the free amine is desired.
This strategy ensures that the stereochemistry at the α-carbon is retained from the starting L-cysteine, making the synthesis highly stereoselective without the need for an asymmetric induction step. scielo.br
Enantioselective Reductions and Aminations
Protective Group Chemistry of the Thiol Functionality in Cysteinol Derivatives
The high nucleophilicity and susceptibility to oxidation of the thiol group in cysteine and its derivatives make its protection mandatory during most synthetic manipulations, particularly in peptide synthesis. bachem.comrsc.org
The 4-methylbenzyl (4-MeBzl or p-MeBzl) group is a widely used protecting group for the thiol functionality of cysteine. researchgate.net It is introduced by reacting the free thiol with 4-methylbenzyl chloride or bromide under basic conditions.
The 4-MeBzl group is classified as an acid-labile group of the benzyl (B1604629) type. thieme-connect.de It is significantly more stable to acid than other S-protecting groups like trityl (Trt). bachem.com In the context of solid-phase peptide synthesis (SPPS), its stability profile is a key consideration.
In Boc-based SPPS: The 4-MeBzl group is stable to the repetitive trifluoroacetic acid (TFA) treatments used for Nα-Boc deprotection, making it a suitable choice for the synthesis of long peptides. bachem.com It is typically removed during the final cleavage step with strong acids like anhydrous hydrogen fluoride (B91410) (HF). bachem.comthieme-connect.de
In Fmoc-based SPPS: The 4-MeBzl group is completely stable to the basic conditions (e.g., piperidine) used for Nα-Fmoc deprotection.
Orthogonality in protecting group strategy refers to the ability to remove one protecting group in the presence of others under specific, non-interfering conditions. rsc.orgiris-biotech.de This is crucial for the synthesis of complex molecules like peptides with multiple disulfide bonds or other modified residues. iris-biotech.de
The S-4-MeBzl group can be used in orthogonal schemes with various other protecting groups. For instance, it is orthogonal to the base-labile Fmoc group and the very acid-labile trityl (Trt) group. It is also orthogonal to the acetamidomethyl (Acm) group, which is stable to the strong acid used to cleave the 4-MeBzl group but can be removed later by treatment with iodine or mercury(II) salts.
Table 2: Orthogonal Protecting Group Combinations with S-4-MeBzl
| Protecting Group 1 | Deprotection Condition | Protecting Group 2 (Orthogonal to 1) | Deprotection Condition |
|---|---|---|---|
| S-4-MeBzl | Strong Acid (HF, TfOH) bachem.comthieme-connect.de | N-Fmoc | Base (Piperidine) |
| S-4-MeBzl | Strong Acid (HF, TfOH) | S-Acm (Acetamidomethyl) | Iodine, Hg(II) |
| S-4-MeBzl | Strong Acid (HF, TfOH) | S-Trt (Trityl) | Mild Acid (TFA) |
This orthogonality allows for selective deprotection and modification at different sites of a molecule. For example, in a peptide containing two cysteine residues, one protected as Cys(4-MeBzl) and the other as Cys(Acm), the Acm group can be selectively removed to form a disulfide bond while the Cys(4-MeBzl) remains protected.
The removal of the 4-MeBzl group to regenerate the free thiol is typically achieved under strong acid conditions. The most common reagent is anhydrous hydrogen fluoride (HF), often used in the final deprotection step of Boc-based solid-phase peptide synthesis. thieme-connect.de The cleavage occurs via an Sₙ1 mechanism, where protonation of the thioether is followed by the departure of the stable 4-methylbenzyl carbocation.
Key aspects of the cleavage include:
Reagents: Anhydrous HF is the classic reagent. Trifluoromethanesulfonic acid (TfOH) is another strong acid capable of cleaving the group. ucla.edu
Scavengers: The highly reactive 4-methylbenzyl carbocation generated during cleavage can lead to side reactions, such as alkylation of other sensitive residues like tryptophan and methionine. To prevent this, "scavengers" such as anisole, p-cresol, or thioanisole (B89551) are added to the cleavage cocktail to trap the carbocation. thieme-connect.de
Reaction Conditions: The reaction is typically performed at 0 °C for about 1 hour.
Compared to the S-p-methoxybenzyl (Mmb) group, the S-4-MeBzl group is more stable and requires harsher acidic conditions for its removal. thieme-connect.dethieme-connect.de In contrast, the S-trityl group is much more acid-labile and can be cleaved with milder TFA solutions. thieme-connect.de This graded lability allows chemists to design complex synthetic strategies based on selective deprotection.
Orthogonal Protecting Group Combinations in Multifunctional Substrates
Derivatization Strategies of H-Cysteinol(4-MeBzl)
The functional handles of H-Cysteinol(4-MeBzl)—the amino and hydroxyl groups—provide versatile points for chemical modification. These derivatizations are crucial for its application in more complex molecular assemblies, such as peptides and chiral auxiliaries.
Introduction of N-Terminal Protecting Groups (e.g., Boc, Fmoc)
The selective protection of the N-terminal amine is a fundamental step in peptide synthesis and other applications of amino alcohols. The most common protecting groups are tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).
The introduction of the Boc group typically involves the reaction of H-Cysteinol(4-MeBzl) with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) under basic conditions. This reaction is generally high-yielding and results in the formation of Boc-Cysteinol(4-MeBzl). This protected derivative is commercially available, indicating a well-established synthetic protocol. peptide.compeptide.comadvancedchemtech.com
Similarly, the Fmoc group can be introduced by reacting the amino alcohol with reagents like Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), usually in the presence of a mild base. While the direct synthesis for H-Cysteinol(4-MeBzl) is not extensively detailed in primary literature, the methodology is standard for amino alcohols. peptide.com The related Fmoc-protected amino acid, Fmoc-Cys(4-MeBzl)-OH, is a widely used reagent in solid-phase peptide synthesis, and similar procedures are applicable to the amino alcohol. peptide.com
These protection strategies are vital for preventing undesired side reactions of the amine group during subsequent chemical transformations.
Table 1: Common N-Terminal Protected Derivatives of H-Cysteinol(4-MeBzl) This table is generated based on available data for related compounds and general chemical principles.
| Derivative Name | Protecting Group | Molecular Formula | Molecular Weight ( g/mol ) | Typical Reagent |
|---|---|---|---|---|
| Boc-Cysteinol(4-MeBzl) | Boc | C₁₆H₂₅NO₃S | 311.44 | Di-tert-butyl dicarbonate |
Conversion to Chiral Auxiliary Precursors (e.g., Oxazolidinones)
Amino alcohols like H-Cysteinol(4-MeBzl) are valuable precursors for the synthesis of chiral auxiliaries, which are instrumental in asymmetric synthesis. One of the most important classes of such auxiliaries derived from 1,2-amino alcohols is the oxazolidinone group.
The conversion of H-Cysteinol(4-MeBzl) to its corresponding oxazolidinone involves the formation of a cyclic carbamate. This transformation can be achieved by reacting the amino alcohol with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547) or a dialkyl carbonate, in the presence of a base. The reaction proceeds via the initial formation of a carbamate, which then undergoes intramolecular cyclization to yield the 5-substituted oxazolidin-2-one. The resulting chiral oxazolidinone, bearing the 4-methylbenzylthio-methyl group at the C4 position, can be used to direct stereoselective reactions. General methods for synthesizing oxazolidinones from amino alcohols are well-documented. organic-chemistry.org
Table 2: General Reaction for Oxazolidinone Formation This table illustrates a generalized synthetic pathway.
| Starting Material | Reagent | Product |
|---|
Sustainable and Efficient Synthesis Approaches
Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. Research into the synthesis of H-Cysteinol(4-MeBzl) and its derivatives is increasingly exploring green chemistry principles.
Mechanochemical Synthesis Applications
Mechanochemistry, which utilizes mechanical force (e.g., through ball milling) to induce chemical reactions, offers a compelling green alternative to traditional solvent-based methods. This technique can reduce or eliminate the need for bulk solvents, shorten reaction times, and sometimes provide access to different product outcomes compared to solution-phase chemistry.
While specific studies on the mechanochemical synthesis of H-Cysteinol(4-MeBzl) are not prominent, the application of this technology to cysteine and its derivatives is an active area of research. For instance, mechanochemical methods have been successfully employed for the N-acylation of cysteine derivatives and for the formation of cysteine-biopolymer complexes. researchgate.net It has been noted that even the protection of amino and carboxylic acid groups in amino acids can be achieved mechanochemically. beilstein-journals.org During mechanochemical synthesis of nanocomposites, L-cysteine has been observed to undergo oxidative transformation to cystine, demonstrating that covalent bonds can be readily formed under milling conditions. researchgate.net These findings suggest a strong potential for applying mechanochemical techniques to the derivatization of H-Cysteinol(4-MeBzl), such as in the N-protection steps, offering a more sustainable synthetic route.
Enzymatic Synthesis and Biocatalytic Transformations
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry due to its high selectivity, mild reaction conditions, and reduced environmental impact. The enzymatic synthesis of H-Cysteinol(4-MeBzl) represents a promising, albeit challenging, avenue of research.
A potential biocatalytic route to H-Cysteinol(4-MeBzl) would involve the enzymatic reduction of the carboxylic acid moiety of its parent amino acid, S-(4-methylbenzyl)-L-cysteine. This transformation could theoretically be accomplished by enzymes such as carboxylate reductases, which are known to convert carboxylic acids to aldehydes, followed by a reduction to the alcohol by an alcohol dehydrogenase. While a specific enzyme cascade for this substrate has not been reported, the enzymatic synthesis of other complex molecules, like 4-hydroxyisoleucine, using multi-enzyme systems has been demonstrated. nih.gov
Furthermore, enzymes like lipases and proteases are widely used for the regioselective protection and deprotection of functional groups in peptide and carbohydrate chemistry. researchgate.net These enzymes could be applied to the derivatization of H-Cysteinol(4-MeBzl), for example, in the selective acylation of the amino group or in the enzymatic resolution of racemic mixtures, providing a green alternative to conventional chemical methods.
Applications of H Cysteinol 4 Mebzl in Advanced Organic Synthesis
H-Cysteinol(4-MeBzl) as a Chiral Auxiliary in Asymmetric Synthesis
Chiral auxiliaries are instrumental in asymmetric synthesis, temporarily imparting chirality to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk H-Cysteinol(4-MeBzl), a derivative of the amino acid cysteine, serves as a valuable precursor for the synthesis of potent chiral auxiliaries. By incorporating the cysteinol framework into a rigid heterocyclic system, such as an oxazolidinone, a highly effective chiral environment is created. This environment sterically directs the approach of incoming reagents, leading to the preferential formation of one stereoisomer over another. wikipedia.orgnih.gov
The development of chiral auxiliaries derived from amino alcohols has been a significant advancement in organic synthesis. santiago-lab.com Cysteine-derived oxazolidinones, for instance, combine the robust stereochemical control of traditional oxazolidinone auxiliaries with unique functionalities imparted by the sulfur-containing side chain. nih.gov While specific literature on the 4-methylbenzyl protected version is sparse in the context of the following reactions, a closely related S-trityl protected cysteinol-derived oxazolidinone has been extensively studied and demonstrates the principles and applications relevant to H-Cysteinol(4-MeBzl)-derived auxiliaries. nih.gov This auxiliary has proven effective in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov
Stereoselective Control in Carbon-Carbon Bond Forming Reactions
The formation of carbon-carbon bonds with precise stereochemical control is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures found in natural products and pharmaceuticals. researchgate.net Chiral auxiliaries derived from H-Cysteinol(4-MeBzl) provide a reliable method for directing the stereochemistry of these crucial transformations.
The aldol (B89426) reaction is a powerful method for forming carbon-carbon bonds and creating new stereocenters. chem-station.com When mediated by a chiral auxiliary, this reaction can proceed with high levels of diastereoselectivity. researchgate.net A cysteine-derived oxazolidinone auxiliary, synthesized from the corresponding amino alcohol, is highly effective in directing the stereochemical course of aldol reactions. nih.gov
In a representative example, the N-propionyl derivative of an S-trityl-cysteinol-derived oxazolidinone was subjected to boron-mediated aldol condensation with hydrocinnamaldehyde. This reaction yielded the corresponding syn-aldol product with excellent diastereoselectivity. nih.gov The rigid conformation of the boron enolate, dictated by the chiral auxiliary, forces the electrophile to approach from the less sterically hindered face, resulting in the observed stereochemical outcome. chem-station.com
Table 1: Asymmetric Aldol Reaction using a Cysteine-Derived Chiral Auxiliary nih.gov
| Electrophile | Product | Yield (%) | Diastereomeric Ratio (dr) |
| Hydrocinnamaldehyde | syn-aldol adduct | 95 | >20:1 |
| Isovaleraldehyde | syn-aldol adduct | 91 | >20:1 |
| Benzaldehyde | syn-aldol adduct | 88 | >20:1 |
Data derived from studies on an S-trityl protected cysteinol-derived oxazolidinone auxiliary. nih.gov
The Michael addition, or conjugate addition, is another fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. sioc-journal.cn The use of chiral auxiliaries allows for the stereoselective formation of the resulting 1,5-dicarbonyl compounds or related structures. wikipedia.org
A cysteine-derived oxazolidinone auxiliary has been successfully employed to control the stereochemistry of Michael additions. For example, the addition of various nucleophiles to an N-enoyl derivative of the auxiliary proceeds with high diastereoselectivity. nih.gov The chiral auxiliary effectively shields one face of the molecule, directing the incoming nucleophile to the opposite side and establishing the stereochemistry at the β-carbon. wikipedia.org This strategy has been applied to the synthesis of β-amino acids and other valuable chiral building blocks. beilstein-journals.org
Table 2: Asymmetric Michael Addition using a Cysteine-Derived Chiral Auxiliary nih.gov
| Michael Acceptor Substrate | Nucleophile | Product | Yield (%) | Diastereomeric Ratio (dr) |
| N-Crotonyl Oxazolidinone | Benzylamine | β-Amino amide | 85 | 15:1 |
| N-Cinnamoyl Oxazolidinone | Thiophenol | β-Thio amide | 92 | >20:1 |
Data derived from studies on an S-trityl protected cysteinol-derived oxazolidinone auxiliary. nih.gov
The asymmetric α-alkylation of carbonyl compounds is a widely used method for constructing stereogenic centers adjacent to a carbonyl group. harvard.edu Chiral auxiliaries, particularly oxazolidinones, are highly effective in this role. york.ac.uksantiago-lab.com The process involves the formation of a chiral enolate, which then reacts with an electrophile. harvard.edu
The use of a cysteine-derived oxazolidinone auxiliary allows for highly diastereoselective alkylations. nih.gov After acylation of the auxiliary, the resulting imide is deprotonated with a strong base to form a conformationally locked Z-enolate. santiago-lab.com The bulky substituent on the auxiliary blocks one face of the enolate, forcing the alkylating agent to approach from the opposite face, thus ensuring high stereocontrol. york.ac.uk This methodology has been applied to the synthesis of a wide variety of chiral carboxylic acid derivatives. nih.gov
Table 3: Asymmetric α-Alkylation using a Cysteine-Derived Chiral Auxiliary nih.gov
| Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (dr) |
| Benzyl (B1604629) bromide | α-Benzyl propionamide (B166681) derivative | 96 | >50:1 |
| Allyl iodide | α-Allyl propionamide derivative | 94 | >50:1 |
| Methyl iodide | α-Methyl propionamide derivative | 89 | >50:1 |
Data derived from studies on an S-trityl protected cysteinol-derived oxazolidinone auxiliary. nih.gov
Asymmetric Michael Additions
Stereoselective Control in Carbon-Heteroatom Bond Forming Reactions
The stereoselective introduction of a halogen atom at the α-position of a carbonyl compound furnishes versatile chiral building blocks. Chiral auxiliaries can effectively control the facial selectivity of this transformation.
Research has demonstrated the utility of a cysteine-derived oxazolidinone auxiliary in asymmetric bromination reactions. nih.gov The N-acyl imide derived from the auxiliary is first converted to its corresponding enolate. The subsequent reaction with an electrophilic bromine source, such as N-bromosuccinimide (NBS), proceeds with high diastereoselectivity. The steric influence of the auxiliary directs the approach of the halogenating agent, leading to the formation of the α-bromo product with a defined stereochemistry. nih.gov
Table 4: Asymmetric Bromination using a Cysteine-Derived Chiral Auxiliary nih.gov
| Substrate | Brominating Agent | Product | Yield (%) | Diastereomeric Ratio (dr) |
| N-Propionyl Oxazolidinone | NBS | α-Bromo propionamide derivative | 85 | 15:1 |
| N-Phenylacetyl Oxazolidinone | NBS | α-Bromo phenylacetamide derivative | 81 | 12:1 |
Data derived from studies on an S-trityl protected cysteinol-derived oxazolidinone auxiliary. nih.gov
Asymmetric Azidation Reactions
Chiral auxiliaries are powerful tools for stereocontrolled transformations, and scaffolds derived from amino acids are frequently employed for this purpose. nih.gov While direct use of H-Cysteinol(4-MeBzl) as an auxiliary is not extensively documented, its core structure is a precursor to more elaborate auxiliaries used in asymmetric synthesis.
A notable strategy involves converting cysteine-derived amino alcohols into chiral oxazolidinone auxiliaries. These rigid, heterocyclic structures provide a well-defined chiral environment for controlling the stereochemical outcome of reactions on an attached acyl group. Research has demonstrated that a cysteine-derived oxazolidinone can function effectively as both a chiral imide auxiliary and an acyl transfer agent. This dual functionality has been successfully applied in a range of highly selective asymmetric transformations, including the aldol reaction, Michael addition, α-alkylation, bromination, and notably, azidation. nih.gov In this context, the N-acyl derivative of the oxazolidinone undergoes azidation, with the auxiliary directing the approach of the azide (B81097) nucleophile to generate the product with high stereoselectivity. nih.gov This methodology highlights how the fundamental chirality of a cysteinol backbone can be translated into a sophisticated tool for asymmetric C-N bond formation.
Recycling and Recovery of Chiral Auxiliaries
A significant drawback of using stoichiometric chiral auxiliaries is the cost and waste associated with their use, necessitating efficient recovery and recycling protocols. researchgate.net While chiral auxiliaries offer robust and predictable stereocontrol, their application in large-scale synthesis often depends on the ability to reclaim the auxiliary in high yield and purity for reuse. nih.govnih.gov
Modern advancements in chemical engineering, particularly continuous flow chemistry, have provided elegant solutions to this challenge. A prominent example that illustrates the potential for recycling valuable auxiliaries is the automated, telescoped process developed for Oppolzer's sultam. nih.govrsc.org In this system, three distinct steps—acylation of the auxiliary, a diastereoselective reaction, and cleavage of the product—are performed sequentially in a continuous flow reactor. nih.gov The process incorporates in-line liquid-liquid extractions to purify the stream between steps and, crucially, to separate the final product from the cleaved auxiliary. researchgate.netnih.gov
This automated setup allows the recovered auxiliary to be directly fed back to the start of the process in real-time, creating a closed-loop system. rsc.org This effectively reduces the required amount of the auxiliary to sub-stoichiometric levels relative to the total output of the process, dramatically improving atom and step economy. nih.gov Such a strategy, proven for Oppolzer's sultam, provides a blueprint for the efficient recycling of other high-value chiral auxiliaries, including those derived from H-Cysteinol(4-MeBzl). Furthermore, studies on 5,5-diaryl substituted oxazolidin-2-one auxiliaries, which can be derived from amino alcohols, have also demonstrated high recovery rates via simple alkaline hydrolysis without racemization or degradation. rsc.org
H-Cysteinol(4-MeBzl) in Ligand Design for Metal-Catalyzed Asymmetric Reactions
The chiral β-amino alcohol framework is a privileged structure in asymmetric catalysis, serving as the foundation for a vast number of successful chiral ligands. westlake.edu.cn H-Cysteinol(4-MeBzl), as a member of this class, is a valuable starting material for the synthesis of ligands that can coordinate to a metal center and create a chiral environment for catalysis.
Development of Chiral Ligands from Cysteinol Scaffolds
The development of new chiral ligands is central to advancing transition metal-catalyzed asymmetric reactions. numberanalytics.comchemrxiv.org The β-amino alcohol motif present in H-Cysteinol(4-MeBzl) is ideal for creating bidentate ligands that can chelate to a metal center through the nitrogen and oxygen atoms.
Several classes of ligands have been developed from cysteine and its derivatives. For instance, C2-symmetrical 1,3-thiazolidine ligands have been synthesized through the condensation of L-cysteine derivatives with aldehydes. researchgate.net These ligands have proven effective in the rhodium-catalyzed asymmetric hydrosilylation of ketones. researchgate.net More broadly, the development of novel chiral amino alcohol ligands for applications like the asymmetric transfer hydrogenation (ATH) of ketones is an active area of research. nih.govresearchgate.net These studies often focus on optimizing the steric and electronic properties of the ligand to maximize enantioselectivity for a given transformation. rsc.org The synthesis of such ligands often involves a straightforward, one-step transformation from an inexpensive and readily available chiral precursor, a role for which H-Cysteinol(4-MeBzl) is well-suited. researchgate.net
Enantioselective Transition Metal Catalysis Applications
Ligands derived from chiral amino alcohols have been successfully applied in a wide array of enantioselective transition-metal-catalyzed reactions. The specific structure of the ligand dictates its efficacy in a given catalytic system.
One major application is in the asymmetric transfer hydrogenation (ATH) of prochiral ketones to produce chiral secondary alcohols. nih.gov In these reactions, a ruthenium catalyst is often paired with a chiral amino alcohol-based ligand, achieving high conversions and moderate to excellent enantioselectivities. researchgate.net Another well-established application is the enantioselective addition of dialkylzinc reagents to aldehydes, where the amino alcohol ligand coordinates to the zinc atom, directing the alkyl transfer to one face of the aldehyde carbonyl. rsc.org This reaction is known to produce chiral secondary alcohols in high yields and with excellent enantiomeric excess (ee). rsc.org The table below summarizes representative applications of chiral amino alcohol-derived ligands in catalysis.
| Catalyst System | Reaction Type | Substrate | Yield | Enantiomeric Excess (ee) | Reference |
| Ru-complex / Amino Alcohol Ligand | Asymmetric Transfer Hydrogenation | Aromatic Ketones | Up to >95% | Up to 69% | nih.gov |
| Zn(Et)₂ / Amino Alcohol Ligand | Diethylzinc Addition | Benzaldehyde | Nearly quantitative | 95% | rsc.org |
| [Rh(cod)Cl]₂ / Thiazolidine Ligand | Hydrosilylation | Acetophenone | Quantitative | 97% | researchgate.net |
H-Cysteinol(4-MeBzl) in Complex Molecule Synthesis Strategies
The strategic incorporation of specific protecting groups is fundamental to the synthesis of complex molecules like peptides, particularly those containing multiple cysteine residues. The 4-methylbenzyl (4-MeBzl) group is a key thiol protecting group used in these strategies.
Integration into Peptide Synthesis for Selective Thiol Protection
In solid-phase peptide synthesis (SPPS), the thiol side chain of cysteine must be protected to prevent unwanted side reactions, primarily oxidation to form disulfide bonds prematurely. sigmaaldrich.com The choice of protecting group is critical, as it dictates how and when the disulfide bonds can be formed. sigmaaldrich.com The S-(4-methylbenzyl) group, or 4-MeBzl, is a widely used protecting group for the cysteine side chain, Cys(4-MeBzl). nih.gov
The 4-MeBzl group is valued for its distinct stability profile compared to other common thiol protecting groups. It is stable to the trifluoroacetic acid (TFA) solutions typically used in Fmoc-based SPPS for cleaving the peptide from the resin and removing many other side-chain protecting groups. sigmaaldrich.comsigmaaldrich.com This stability allows for the isolation of a peptide with its Cys(4-MeBzl) groups intact, while other cysteine residues protected with more labile groups (like trityl, Trt) can be deprotected and oxidized to form a first disulfide bond. sigmaaldrich.com
A classic example of this strategy is the regioselective, one-pot synthesis of α-conotoxin SI, a peptide containing two disulfide bridges. sigmaaldrich.comsigmaaldrich.com In this synthesis, a combination of Cys(tBu) and Cys(4-MeBzl) protection was used. The initial treatment with TFA/DMSO/anisole at room temperature cleaved the tert-butyl (tBu) groups and facilitated the oxidation to form the first disulfide bond. Subsequently, heating the reaction mixture to 70°C resulted in the cleavage of the more robust 4-MeBzl groups, allowing for the formation of the second disulfide bridge in a controlled, regioselective manner. sigmaaldrich.comsigmaaldrich.com This demonstrates the strategic value of the 4-MeBzl group in orchestrating the complex chemical architecture of multi-cystine peptides.
The following table compares the properties of the 4-MeBzl group with other common cysteine thiol protecting groups used in peptide synthesis.
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal Partners | Key Features | Reference(s) |
| 4-Methylbenzyl | 4-MeBzl | HF; TFA/DMSO at 70°C | Acm, tBu, Trt | Stable to standard TFA cleavage; allows for sequential disulfide formation at elevated temperature. | sigmaaldrich.com, sigmaaldrich.com, nih.gov |
| Acetamidomethyl | Acm | I₂, Hg(OAc)₂, Ag(I) | Trt, Mmt, 4-MeBzl | Stable to TFA and HF. Removed by oxidative methods, often forming the disulfide bond directly. | sigmaaldrich.com, nih.gov |
| Trityl | Trt | TFA (acid-labile), I₂ | Acm, StBu, 4-MeBzl | Labile to standard TFA cleavage; useful for peptides where a free thiol is desired post-cleavage. | sigmaaldrich.com, sigmaaldrich.com, nih.gov |
| tert-Butyl | tBu | Hg(II), HF, TFA/DMSO | Acm, 4-MeBzl | Stable to TFA and iodine oxidation. Allows for one-pot cleavage/oxidation with specific reagents. | sigmaaldrich.com, sigmaaldrich.com |
| Diphenylmethyl | Dpm | 95% TFA | Mmt | More stable to dilute acid than Trt, allowing for on-resin deprotection of Mmt. | sigmaaldrich.com, sigmaaldrich.com |
| tert-Butylthio | StBu | Reducing agents (e.g., thiols) | Acm, 4-MeBzl, Trt | Stable to acid. Cleaved under reducing conditions to yield a free thiol. | nih.gov |
Role in Multistep Enantioselective Synthesis of Advanced Intermediates
The strategic application of chiral auxiliaries derived from amino alcohols is a cornerstone of modern asymmetric synthesis, enabling the construction of complex, enantiomerically pure molecules. H-Cysteinol(4-MeBzl), with its inherent chirality derived from L-cysteine, serves as a valuable precursor for such auxiliaries. By converting its amino alcohol functionality into a rigid heterocyclic system, such as an oxazolidinone or thiazolidinone, a powerful tool for stereocontrol in a variety of carbon-carbon bond-forming reactions is created. These auxiliaries are temporarily incorporated into a synthetic sequence to direct the formation of new stereocenters, and are subsequently cleaved and often recovered, having imparted their chiral information to the target molecule.
Research has demonstrated the efficacy of chiral auxiliaries structurally analogous to those derivable from H-Cysteinol(4-MeBzl) in the synthesis of advanced intermediates. These intermediates are crucial building blocks for a range of biologically active compounds and natural products. The 4-methylbenzyl thioether moiety of H-Cysteinol(4-MeBzl) not only provides a stable protecting group for the thiol but can also influence the steric environment around the reactive center, further enhancing stereoselectivity.
Detailed Research Findings: Diastereoselective Aldol Reactions
A prominent application of chiral auxiliaries derived from amino alcohols is in diastereoselective aldol reactions, which are fundamental for constructing β-hydroxy carbonyl units, a common motif in polyketide natural products and other complex molecules. A study on a closely related chiral auxiliary, (4S)-benzyl-1,3-thiazolidin-2-one, derived from L-phenylalaninol, provides a clear model for the potential of an H-Cysteinol(4-MeBzl)-derived auxiliary. In this research, the N-propionyl derivative of the thiazolidinone was used to generate a chlorotitanium enolate, which then reacted with various aromatic aldehydes. jmcs.org.mxscielo.org.mx The reaction proceeded with good to excellent diastereoselectivity, favoring the syn-aldol product. jmcs.org.mxscielo.org.mx
The high level of stereocontrol is attributed to the formation of a well-defined, non-chelated transition state, where the bulky substituent at the C4 position of the auxiliary effectively shields one face of the enolate, directing the approach of the aldehyde from the less hindered side. jmcs.org.mx The results of these aldol reactions are summarized in the table below.
Table 1: Diastereoselective Aldol Reaction of N-Propionyl-(4S)-benzyl-1,3-thiazolidin-2-one with Aromatic Aldehydes jmcs.org.mxscielo.org.mx
| Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Benzaldehyde | (2'S',3'R)-3-hydroxy-2-methyl-3-phenylpropanoyl derivative | 86 | 97:3 |
| 4-Nitrobenzaldehyde | (2'S',3'R)-3-hydroxy-2-methyl-3-(4-nitrophenyl)propanoyl derivative | 92 | 97:3 |
| 4-Chlorobenzaldehyde | (2'S',3'R)-3-(4-chlorophenyl)-3-hydroxy-2-methylpropanoyl derivative | 70 | 93:7 |
| 4-Methoxybenzaldehyde | (2'S',3'R)-3-hydroxy-3-(4-methoxyphenyl)-2-methylpropanoyl derivative | 75 | 93:7 |
| 2-Naphthaldehyde | (2'S',3'R)-3-hydroxy-2-methyl-3-(naphthalen-2-yl)propanoyl derivative | 80 | 95:5 |
Application in the Synthesis of α-Amino Acid Precursors
Another significant area where cysteine-derived auxiliaries have demonstrated their utility is in the asymmetric synthesis of α-amino acids. A cysteine-derived oxazolidinone auxiliary was employed in a diastereoselective α-azidation reaction to produce a chiral α-azidocarboximide, a key intermediate for the synthesis of unnatural α-amino acids. The reaction of the potassium enolate of the N-acylated oxazolidinone with trisyl azide furnished the desired (S)-α-azido product in good yield. This demonstrates the ability of the auxiliary to control the stereochemistry at the α-carbon, a critical step in the synthesis of enantiomerically pure amino acid derivatives.
The following table presents the results for the diastereoselective azidation.
Table 2: Diastereoselective Azidation of a Cysteine-Derived N-Acyloxazolidinone
| Electrophile | Product | Yield (%) |
| Trisyl azide | (S)-α-azidocarboximide | 59 |
The successful application of these structurally related chiral auxiliaries in highly stereoselective transformations underscores the potential of H-Cysteinol(4-MeBzl) as a valuable chiral building block. The synthesis of advanced intermediates with high enantiomeric purity is a critical step in the development of new pharmaceuticals and other complex organic molecules, and the use of auxiliaries derived from H-Cysteinol(4-MeBzl) represents a promising strategy in this endeavor.
Mechanistic and Stereochemical Investigations of H Cysteinol 4 Mebzl Reactions
Elucidation of Reaction Mechanisms Involving Cysteinol Derivatives
The reactivity of cysteinol derivatives is diverse, encompassing a range of reaction pathways that are fundamental to organic chemistry. slideshare.netallen.in Understanding these mechanisms is key to predicting product formation and designing novel chemical syntheses. slideshare.netsolubilityofthings.com
Understanding Nucleophilic, Electrophilic, and Rearrangement Pathways
Cysteinol derivatives, including H-Cysteinol(4-MeBzl), can participate in various reactions characterized by their electronic demands.
Nucleophilic Reactions : The sulfur and nitrogen atoms in cysteinol derivatives possess lone pairs of electrons, making them effective nucleophiles. These nucleophilic centers can attack electron-deficient species, initiating substitution or addition reactions. allen.in For instance, the thioethanamine derivatives of cysteine can be synthesized through the in-situ reduction of cysteine to cysteinol, followed by selective S-alkylation. nih.gov This process highlights the nucleophilic character of the sulfur atom.
Electrophilic Reactions : Conversely, the hydrogen atoms attached to the heteroatoms (sulfur and nitrogen) can be abstracted by a base, rendering the molecule susceptible to electrophilic attack. Furthermore, the carbon backbone can be functionalized to create electrophilic centers. These reactions often proceed via addition or substitution pathways, where an electron-rich species attacks the electrophilic site. allen.in
Rearrangement Pathways : Intramolecular rearrangements are another important class of reactions observed in organic molecules. wiley-vch.decsbsju.edu These reactions often occur under acidic conditions and can involve the migration of an atom or group to an adjacent position. csbsju.edu While specific rearrangement pathways for H-Cysteinol(4-MeBzl) are not extensively documented in the provided results, the general principles of rearrangements, such as the 1,2-shifts in carbocationic intermediates, are relevant to understanding potential side reactions or planned synthetic transformations involving cysteinol derivatives. csbsju.edu Such rearrangements are often driven by the formation of a more stable intermediate. csbsju.edu
Kinetic and Thermodynamic Aspects of Stereochemical Induction
The stereochemical outcome of a reaction is determined by the relative energies of the transition states (kinetic control) or the products (thermodynamic control). nih.govrsc.org
Kinetic Control : Under kinetic control, the product that is formed fastest predominates. This is usually the product that proceeds through the lowest energy transition state. solubilityofthings.com In the context of stereochemical induction, this means that the approach of a reagent to a chiral molecule or a molecule with prochiral faces will favor the pathway of least steric hindrance or most favorable orbital overlap. solubilityofthings.comopenstax.org
Thermodynamic Control : Under thermodynamic control, the most stable product is the major product. nih.gov This requires that the reaction conditions allow for the equilibration of the products. rsc.org For example, the isomerization of cis-1,2-diols to the more stable trans-diequatorial-1,2-diols is a thermodynamically controlled process. nih.gov
The interplay between kinetic and thermodynamic factors can be complex. udelar.edu.uy For instance, a reaction might initially be under kinetic control, but if the conditions allow for reversibility, the product distribution may eventually shift to reflect thermodynamic stability. nih.gov The selective inversion at one stereocenter and epimerization at another in thiazolidine-4-carboxylic acids, which can be formed from cysteine derivatives, highlights the intricate stereochemical possibilities. acs.org
Computational Chemistry and Molecular Modeling Studies
Computational methods have become indispensable tools for investigating the structure, reactivity, and stereochemistry of molecules like H-Cysteinol(4-MeBzl). upc.edufrontiersin.org These techniques provide insights that can be difficult to obtain through experimental means alone. mun.ca
Quantum Mechanical Calculations of Electronic Structure and Reactivity
Quantum mechanics (QM) provides a fundamental description of the electronic structure of molecules. upc.edu
Electronic Structure : QM calculations, such as those based on Density Functional Theory (DFT), can determine the distribution of electrons within a molecule, identifying regions of high and low electron density. researchgate.netresearchgate.net This information is crucial for understanding the molecule's reactivity, as it highlights potential sites for nucleophilic or electrophilic attack. researchgate.net For example, the calculation of effective charges on atoms can pinpoint reactive centers. researchgate.net
Reactivity : By calculating the energies of reactants, transition states, and products, QM methods can predict the feasibility and selectivity of a reaction. researchgate.netresearchgate.net These calculations can help rationalize observed product distributions and even predict the outcomes of new reactions. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. mun.canih.gov
Conformational Analysis : Molecules like H-Cysteinol(4-MeBzl) can exist in various conformations due to the rotation around single bonds. MD simulations can explore the conformational landscape of a molecule, identifying the most stable or populated conformations. mun.cabiorxiv.org This is particularly important for understanding how the molecule's shape influences its reactivity and interactions with other molecules. mun.canih.gov
Interactions : MD simulations are also used to study the interactions between molecules, such as between a substrate and an enzyme or a ligand and a receptor. nih.govplos.org These simulations can reveal the specific interactions, like hydrogen bonds, that stabilize a complex and can help in the design of new molecules with desired binding properties. nih.gov
Theoretical Prediction of Stereochemical Outcomes
Computational methods can be used to predict the stereochemical outcome of reactions. hokudai.ac.jpnumberanalytics.com
Transition State Modeling : By modeling the transition states for different stereochemical pathways, it is possible to predict which pathway is energetically favored and therefore which stereoisomer will be the major product. solubilityofthings.com
Automated Reaction Path Searching : Advanced computational methods, like the Artificial Force Induced Reaction (AFIR) method, can automatically search for reaction paths and predict the stereochemistry of the products. hokudai.ac.jp This has been successfully applied to pericyclic reactions and holds promise for discovering new reactions with specific stereochemical outcomes. hokudai.ac.jp
Table of Compounds
| Compound Name |
| H-Cysteinol(4-MeBzl) |
| Thiazolidine-4-carboxylic acid |
| cis-1,2-diols |
| trans-diequatorial-1,2-diols |
| Isopentenyl diphosphate |
Interactive Data Table: Computational Methods in the Study of Cysteinol Derivatives
| Computational Method | Application | Key Insights |
| Quantum Mechanics (QM) | Electronic Structure, Reactivity | Electron density distribution, identification of reactive sites, reaction energetics. researchgate.netresearchgate.netresearchgate.net |
| Molecular Dynamics (MD) | Conformational Analysis, Interactions | Stable conformations, dynamic behavior, intermolecular interactions. mun.canih.govbiorxiv.orgnih.gov |
| Transition State Modeling | Stereochemical Prediction | Energetic favorability of stereochemical pathways. solubilityofthings.com |
| Automated Reaction Path Search | Reaction Discovery | Prediction of novel reactions and their stereochemistry. hokudai.ac.jp |
Advanced Analytical Methodologies for H Cysteinol 4 Mebzl Research
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic methods are central to the separation and purification of H-Cysteinol(4-MeBzl) from reaction mixtures and for the quantitative assessment of its purity. These techniques are crucial for identifying and quantifying process-related impurities and degradation products. polypeptide.com
Ultra-High Performance Liquid Chromatography (UHPLC) for Synthetic Purity
Ultra-High Performance Liquid Chromatography (UHPLC) stands as a powerful and rapid method for determining the purity of synthetic peptides and their derivatives. mdpi.com Its high resolution and sensitivity make it ideal for separating the main compound from closely related impurities that may arise during synthesis. waters.comlcms.cz The technique's efficiency is significantly higher than traditional HPLC, allowing for faster analysis times and better resolution of complex mixtures. creative-proteomics.com
In the context of H-Cysteinol(4-MeBzl), a typical UHPLC method would involve a reversed-phase column, such as a C18 column, with a gradient elution system. waters.compreprints.org The mobile phase commonly consists of an aqueous solution with an organic modifier like acetonitrile (B52724), often with additives like formic acid or trifluoroacetic acid to improve peak shape and resolution. lcms.czpreprints.org Detection is typically performed using UV absorbance at a specific wavelength, which allows for the quantification of the main peak relative to any impurity peaks. preprints.org The purity is then expressed as a percentage of the total peak area.
| Parameter | Typical Condition |
| Column | Reversed-phase C18 |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation of impurities |
| Detection | UV at 214 nm |
| Column Temperature | Often elevated (e.g., 65 °C) to improve peak shape |
LC-MS for Impurity Profiling and Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for identifying and characterizing impurities in pharmaceuticals and synthetic compounds. americanpharmaceuticalreview.comchimia.ch It combines the separation power of liquid chromatography with the mass-analyzing capabilities of mass spectrometry, allowing for the determination of the molecular weights of co-eluting components. americanpharmaceuticalreview.com This is particularly crucial for identifying unknown impurities that may not be easily distinguishable by UV detection alone. waters.comlcms.cz
For H-Cysteinol(4-MeBzl), LC-MS analysis can reveal a range of potential impurities, including oxidation products (like the corresponding disulfide), deletion or insertion sequences from peptide synthesis, and byproducts from incomplete deprotection steps. polypeptide.commdpi.com High-resolution mass spectrometry (HRMS) coupled with LC can provide accurate mass measurements, which helps in determining the elemental composition of impurities. americanpharmaceuticalreview.com Tandem mass spectrometry (MS/MS) further aids in structural elucidation by providing fragmentation patterns of the impurity ions. americanpharmaceuticalreview.comchimia.ch
Common impurities identified in cysteine-containing compounds include:
Oxidation products: Formation of disulfide bridges. nih.govnih.gov
Deletions/Insertions: Missing or extra amino acid residues in peptide synthesis. polypeptide.commdpi.com
Side-chain modifications: Unintended reactions on the functional groups. mdpi.com
Spectroscopic Characterization for Structural and Stereochemical Elucidation
Spectroscopic techniques are vital for confirming the chemical structure and determining the three-dimensional arrangement (stereochemistry) of H-Cysteinol(4-MeBzl).
Advanced NMR Spectroscopy for Stereochemical Assignment and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and conformational analysis of molecules in solution. nih.gov Advanced NMR methods provide detailed information about the connectivity of atoms and their spatial relationships, which is essential for confirming the structure of H-Cysteinol(4-MeBzl) and determining its stereochemistry. researchgate.net
For stereochemical assignment, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine the relative configuration of chiral centers by measuring through-space proton-proton interactions. researchgate.net The analysis of coupling constants and chemical shifts in 1H NMR spectra can also provide valuable information about the diastereomers present. nih.gov In the study of cysteine-rich peptides, specific labeling with isotopes like 13C and 15N can simplify complex spectra and aid in unambiguous assignments and the direct determination of disulfide bond patterns. nih.gov
Mass Spectrometry for Molecular Formula Confirmation and Derivatized Forms
Mass spectrometry (MS) is a primary tool for confirming the molecular weight and elemental composition of H-Cysteinol(4-MeBzl). tcichemicals.com High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to confidently determine the molecular formula of the compound. americanpharmaceuticalreview.com
MS is also crucial for analyzing derivatized forms of the compound. Derivatization is often employed to enhance the volatility or ionization efficiency of an analyte, making it more amenable to MS analysis. tcichemicals.comnih.gov For instance, derivatizing the thiol group of cysteine can improve its detection in certain MS applications. rsc.org The mass shift observed after derivatization provides further confirmation of the presence of specific functional groups.
| Technique | Information Obtained |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass for molecular formula determination. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns for structural elucidation. |
| MS of Derivatized Forms | Confirms the presence of specific functional groups and can improve sensitivity. |
Derivatization Strategies in Analytical Procedures
Derivatization is a chemical modification process used to alter the properties of an analyte to make it more suitable for a particular analytical method. In the analysis of cysteine and its derivatives, derivatization can be used to improve chromatographic separation, enhance detection sensitivity, or stabilize reactive functional groups. nih.gov
For example, the thiol group of cysteine is prone to oxidation. rsc.org Derivatizing this group can prevent the formation of disulfides during analysis, ensuring a more accurate quantification of the monomeric form. rsc.org Common derivatization strategies for thiols include alkylation or reaction with specific reagents to form stable adducts. rsc.org
Furthermore, derivatization can be employed to introduce a fluorescent or UV-active chromophore into the molecule, significantly increasing the sensitivity of detection in HPLC. researchgate.nettandfonline.com For instance, o-phthalaldehyde (B127526) (OPA) in the presence of a thiol reagent is a classic derivatizing agent for primary amines, leading to highly fluorescent products. tandfonline.com Another approach involves using reagents like 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (B43410) (ABD-F) to derivatize thiols, enabling their sensitive determination by fluorescence detection. nih.gov Derivatization can also be used to facilitate the separation of enantiomers in chiral analysis. tandfonline.com In the context of LC-MS, derivatization can improve ionization efficiency and chromatographic retention. researchgate.netnih.gov
Pre-column Derivatization for Enhanced Spectroscopic Detection (e.g., UV)
Pre-column derivatization involves a chemical reaction that converts the analyte of interest into a derivative with more favorable detection characteristics prior to its introduction into the HPLC system. For compounds like H-Cysteinol(4-MeBzl) that may exhibit weak UV absorbance in their native form, this technique significantly enhances sensitivity and selectivity. researchgate.net The primary functional groups of H-Cysteinol(4-MeBzl) available for derivatization are the thiol (-SH) group and the primary amino group of the amino alcohol moiety.
Several reagents are available for the derivatization of thiols and primary amines for HPLC-UV analysis. The choice of reagent depends on factors such as reaction selectivity, stability of the derivative, and the resulting molar absorptivity.
Derivatization with o-Phthalaldehyde (OPA)
A widely used reagent for the derivatization of primary amines is o-phthalaldehyde (OPA). atamankimya.comactascientific.com OPA reacts with primary amines in the presence of a thiol to form highly fluorescent and UV-absorbing isoindole derivatives. jafs.com.plresearchgate.net This reaction is rapid and occurs at room temperature under alkaline conditions. researchgate.net For H-Cysteinol(4-MeBzl), the derivatization would proceed by reacting its primary amino group with OPA, with its own thiol group potentially participating in the reaction, or with the addition of an external thiol like N-acetyl-L-cysteine. nih.gov The resulting derivative exhibits strong UV absorbance, typically around 337-340 nm, which is a region with less interference from many biological matrix components. jafs.com.pllibretexts.org
Derivatization with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)
Alternatively, the thiol group of H-Cysteinol(4-MeBzl) can be targeted using Ellman's reagent (DTNB). bmglabtech.com DTNB reacts with free sulfhydryl groups in a thiol-disulfide exchange reaction to produce a mixed disulfide and 2-nitro-5-thiobenzoate (TNB²⁻), which has a characteristic strong absorbance at 412 nm at neutral pH. nih.govnih.gov This method is highly specific for thiols. The reaction is typically carried out in a buffer at a pH around 8. interchim.fr The resulting TNB²⁻ can be quantified, or the entire reaction mixture can be analyzed by HPLC to separate the derivatized product from other components. nih.gov
Detailed Research Findings
Research on analogous compounds, such as cysteine and other aminothiols, provides a strong basis for the application of these derivatization methods to H-Cysteinol(4-MeBzl). Studies have demonstrated the successful use of OPA and DTNB for the quantification of various thiols and amino acids in biological samples with high sensitivity and reproducibility. nih.govmdpi.com
The derivatization of H-Cysteinol(4-MeBzl) with OPA is expected to yield a stable isoindole derivative with a significantly increased molar absorptivity, allowing for detection at the nanomolar level. The chromatographic separation of this derivative can be achieved on a reversed-phase C18 column using a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic modifier like acetonitrile or methanol. nih.gov
Similarly, derivatization with DTNB would provide a robust method for the specific quantification of the thiol moiety of H-Cysteinol(4-MeBzl). The HPLC separation of the resulting mixed disulfide or the released TNB²⁻ can also be performed on a C18 column. nih.gov
Below are interactive tables summarizing the expected analytical parameters for the pre-column derivatization of H-Cysteinol(4-MeBzl) based on established methodologies for similar compounds.
Table 1: Proposed HPLC-UV Method Parameters for Derivatized H-Cysteinol(4-MeBzl)
| Parameter | OPA Derivatization | DTNB Derivatization |
|---|---|---|
| Derivatizing Reagent | o-Phthalaldehyde (OPA) with a thiol | 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) |
| Reaction pH | 9.0 - 10.0 | ~8.0 |
| Reaction Time | ~1-5 minutes | ~15 minutes |
| HPLC Column | Reversed-Phase C18 | Reversed-Phase C18 |
| Mobile Phase | Gradient of aqueous buffer and Acetonitrile/Methanol | Isocratic or gradient with aqueous buffer and Acetonitrile |
| Detection Wavelength (λmax) | ~340 nm | 412 nm (for TNB²⁻) or ~326 nm (for TNB under acidic HPLC conditions) |
| Expected Limit of Detection | Low ng/mL | Mid-to-high ng/mL |
Table 2: Spectroscopic Data for Derivatized Products
| Derivative | Wavelength of Maximum Absorbance (λmax) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
|---|---|---|
| H-Cysteinol(4-MeBzl)-OPA Adduct | ~340 nm | Not specifically determined, but expected to be high |
| 2-nitro-5-thiobenzoate (TNB²⁻) | 412 nm | 14,150 |
Future Directions and Research Frontiers
Development of Novel H-Cysteinol(4-MeBzl) Analogues with Enhanced Stereoselectivity
The quest for higher stereoselectivity is a driving force in asymmetric synthesis. The structure of H-Cysteinol(4-MeBzl) is a promising starting point for developing new chiral ligands and auxiliaries. Future research is focused on creating analogues where systematic modifications to the core structure lead to enhanced control over the stereochemical outcome of reactions.
Key research efforts are directed toward:
Modification of the S-Protecting Group: The 4-methylbenzyl (4-MeBzl) group offers a balance of stability and removability. However, synthesizing analogues with different aryl or alkyl protecting groups can modulate the steric and electronic environment around the chiral center. For instance, introducing more sterically demanding groups could enhance facial selectivity in reactions where the sulfur atom coordinates to a metal center or influences the substrate's approach.
N-Substitution: Derivatizing the primary amine to form secondary amines, amides, or sulfonamides can create more rigid structures. This rigidity is often crucial for achieving high enantioselectivity in catalyst design, as it reduces the number of available conformations in the transition state.
Backbone Modification: Altering the amino alcohol backbone, for example, by introducing substituents at the carbon atoms, can fine-tune the spatial arrangement of the coordinating groups.
The performance of such analogues is typically evaluated in well-established asymmetric reactions like aldol (B89426) additions, Michael additions, or Diels-Alder reactions. The goal is to establish a clear structure-activity relationship, where specific modifications can be correlated with improvements in enantiomeric excess (ee). mdpi.comnih.govbeilstein-journals.org
| Analogue Type | Target Modification | Potential Impact on Stereoselectivity | Representative Reaction |
| Analogue A | Bulky S-Protecting Group (e.g., Trityl) | Increased steric hindrance to better control substrate approach. | Asymmetric Aldol Addition |
| Analogue B | N-Aryl or N-Alkyl Substitution | Formation of a more rigid ligand scaffold upon metal coordination. | Enantioselective Michael Addition |
| Analogue C | O-Functionalization (e.g., silyl (B83357) ether) | Altering H-bonding capability and solubility of the catalyst. nih.gov | Asymmetric Alkylation |
| Analogue D | Backbone Substitution | Fine-tuning of the chiral pocket geometry. | Diels-Alder Cycloaddition |
This table presents hypothetical analogues based on common strategies in catalyst design to illustrate the research direction.
Exploration of H-Cysteinol(4-MeBzl) as an Organocatalyst Scaffold
Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has become a cornerstone of green and sustainable chemistry. Amino acids and their derivatives, like L-proline, are among the most successful organocatalysts. uniroma1.it H-Cysteinol(4-MeBzl) possesses the necessary functional groups—a Lewis basic amine and a Brønsted acidic proton source (after derivatization) or a hydrogen-bond-donating hydroxyl group—to act as an effective organocatalyst scaffold. mdpi.com
Future research in this area includes:
Bifunctional Catalysis: Designing catalysts that incorporate both a hydrogen-bond donor (the hydroxyl group) and a nucleophilic/basic amine. Such bifunctional catalysts can activate both the electrophile and the nucleophile simultaneously, leading to high efficiency and stereoselectivity.
Enamine and Iminium Catalysis: The primary amine of H-Cysteinol(4-MeBzl) can be used to form enamines or iminium ions with carbonyl compounds, which is a fundamental activation mode in aminocatalysis. nih.gov
Phase-Transfer Catalysis: By quaternizing the amine, H-Cysteinol(4-MeBzl) derivatives could be explored as chiral phase-transfer catalysts for asymmetric alkylations and conjugate additions.
The development of organocatalysts from this scaffold is a promising route to metal-free, environmentally benign synthetic methods.
| Catalyst Derived From H-Cysteinol(4-MeBzl) | Activation Mode | Target Reaction | Expected Outcome |
| N,N-dimethyl-H-Cysteinol(4-MeBzl) | Lewis Base / H-Bonding | Asymmetric Aldol Reaction | High yield and enantioselectivity via a bifunctional mechanism. |
| H-Cysteinol(4-MeBzl) Trifluoroacetate Salt | Brønsted Acid / H-Bonding | Friedel-Crafts Alkylation | Activation of electrophiles for enantioselective C-C bond formation. |
| Pyrrolidine-fused H-Cysteinol(4-MeBzl) | Enamine Catalysis | Asymmetric Michael Addition | Covalent catalysis mimicking proline-based systems. uniroma1.it |
This table outlines potential organocatalyst designs derived from the H-Cysteinol(4-MeBzl) scaffold and their intended applications.
Computational Design of H-Cysteinol(4-MeBzl)-Based Systems for Targeted Synthesis
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for modern catalyst design. nih.govscholarpublishing.org By modeling molecules and reaction pathways, researchers can predict the most promising catalyst structures before committing to lengthy and resource-intensive lab synthesis.
For H-Cysteinol(4-MeBzl)-based systems, computational studies can:
Optimize Geometries: Determine the most stable three-dimensional structures of potential catalysts and their complexes with substrates. nih.gov
Analyze Transition States: Calculate the activation energies for different stereochemical pathways. A lower activation energy for the transition state leading to the desired enantiomer indicates a more selective catalyst. researchgate.net
Study Non-Covalent Interactions: Visualize and quantify the subtle hydrogen bonds and van der Waals forces that dictate stereochemical control.
Predict Spectroscopic Properties: Calculated NMR and IR spectra can be compared with experimental data to confirm the structure of synthesized compounds. ugm.ac.id
This in-silico approach accelerates the development cycle, allowing for the rational design of catalysts with high predicted efficacy for specific target reactions, such as the synthesis of complex pharmaceutical intermediates. nih.govresearchgate.net
Applications in Chemoenzymatic Synthesis for Complex Thioester Production
Thioesters are high-energy intermediates crucial for forming amide bonds in biological and synthetic systems, most notably in Native Chemical Ligation (NCL). nih.govmdpi.comnih.gov Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical methods, offers powerful strategies for producing complex molecules. beilstein-journals.org
H-Cysteinol(4-MeBzl) and its derivatives are poised to play a role in this field in several ways:
As a Precursor for Thioester Surrogates: The core structure can be incorporated into peptide backbones. Subsequent chemical manipulation, such as an N-to-S acyl shift, can convert a stable amide linkage into a reactive C-terminal thioester, ready for ligation. chemrxiv.orgfrontiersin.org
Enzymatic Ligation: Enzymes like butelase and sortase can recognize specific peptide sequences and catalyze the formation of new bonds. frontiersin.orgrsc.org Synthetic peptides incorporating H-Cysteinol(4-MeBzl) or its analogues could be designed as novel substrates for these enzymes, enabling the production of complex thioesters that are difficult to access through purely chemical means.
In Situ Substrate Generation: A chemoenzymatic cascade could be designed where an enzyme modifies a precursor to generate a thioester containing the H-Cysteinol(4-MeBzl) motif in situ, which then participates in a subsequent chemical ligation step to build a complex target molecule. nih.gov
This research direction bridges the gap between chemical synthesis and biocatalysis, harnessing the S-(4-methylbenzyl) protected thiol functionality for the efficient construction of intricate biomolecules and peptides. nih.govnih.gov
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
